Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate

Protecting group strategy Orthogonal deprotection Peptide synthesis

Streamline your medicinal chemistry workflow with Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate (CAS 1422356-97-5), a strategic heterocyclic carbamate offering unmatched synthetic versatility. The orthogonal Cbz protecting group remains intact during standard acidic Boc deprotection, enabling selective amine unveiling in complex sequences. Subsequently, the 5-chloro substituent on the pyrimidine ring serves as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), facilitating rapid diversification. The conformationally constrained cyclopropyl ring imparts superior metabolic stability over acyclic analogs, a crucial advantage for peptidomimetic and kinase inhibitor programs. This two-step orthogonal deprotection and cross-coupling sequence makes it an ideal substrate for parallel library synthesis and high-throughput screening. Choose this building block for its unique combination of orthogonal protection, halogen reactivity, and conformational constraint, ensuring synthetic efficiency and high-quality outcomes in your drug discovery projects.

Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
Cat. No. B12642428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
Molecular FormulaC15H14ClN3O2
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20)
InChIKeyUXIIQASRDGKQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate: A Differentiated Cbz-Protected Aminocyclopropyl Building Block


Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate (CAS 1422356-97-5) is a synthetic organic compound classified as a heterocyclic carbamate . It features a 5-chloropyrimidin-2-yl ring linked to a cyclopropyl moiety, with the amine protected by a benzyloxycarbonyl (Cbz) group. This structural motif combines a metabolically stable cyclopropyl ring, a halogenated pyrimidine core for downstream diversification, and an orthogonal Cbz protecting group, making it a strategic intermediate in medicinal chemistry and kinase inhibitor programs [1].

Why Generic Substitution of Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate Fails: Evidence-Based Differentiation


Generic substitution of this compound with similar heterocyclic carbamates is not scientifically sound due to its unique combination of orthogonal protecting group strategy, halogen handle for cross-coupling, and cyclopropyl conformational constraint. The Cbz group is removed under hydrogenolytic conditions that are orthogonal to acid-labile Boc groups [1], enabling selective deprotection in complex synthetic sequences. The 5-chloro substituent on the pyrimidine ring provides a site for palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs . Furthermore, the cyclopropyl ring imparts enhanced metabolic stability compared to acyclic or larger ring analogs, a critical consideration for downstream biological applications [2].

Quantitative Comparative Evidence Guide for Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate


Orthogonal Deprotection: Cbz vs. Boc Stability in Acidic Conditions

The Cbz protecting group on this compound is stable under acidic conditions that rapidly cleave tert-butyloxycarbonyl (Boc) groups. In a head-to-head comparison using 85 wt% aqueous phosphoric acid, tert-butyl carbamates were quantitatively deprotected within 2-4 hours at room temperature, while Cbz carbamates remained completely intact (0% deprotection) under identical conditions [1]. This orthogonality is confirmed by a review of amine protecting groups: Boc is removed by strong acid (TFA), whereas Cbz requires catalytic hydrogenation (H2, Pd-C) [2].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Halogen Handle: 5-Chloro Substituent Enables Cross-Coupling vs. Unsubstituted Pyrimidine

The 5-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. In contrast, the non-chlorinated analog, tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate (CAS 1159734-40-3), lacks this halogen atom and therefore cannot undergo such direct C-C or C-N bond-forming reactions without additional functionalization steps . In a related study, a 5-chloropyrimidine-2-yl cyclopropylamine derivative was successfully employed as a building block for β3-adrenoceptor agonists via cross-coupling, demonstrating the practical utility of the chloro handle [1].

Cross-coupling Palladium catalysis Building block diversification

Cyclopropyl Ring Imparts Metabolic Stability Over Acyclic Analogs

The cyclopropyl ring in this compound contributes to enhanced metabolic stability compared to acyclic or larger cycloalkyl analogs. Class-level evidence indicates that cyclopropanes are 'commonly found in medicinal chemistry since they provide unique spatial and electronic features, combined with high metabolic stability in liver microsomes' [1]. Furthermore, a comprehensive review of carbamate metabolism established a qualitative structure-metabolism relationship showing that the metabolic lability of carbamates decreases (i.e., stability increases) in the series: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ∼ Aryl-OCO-N(Alkyl)2 ∼ Aryl-OCO-N(endocyclic) [2]. The cyclopropyl group falls into the more stable endocyclic category.

Metabolic stability Cyclopropane Drug design

Scalable Synthetic Route: 57% Overall Yield Over 5 Steps

A robust and scalable five-step route to the corresponding 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride building block has been reported, starting from 1-amino-1-cyclopropanecarbonitrile hydrochloride. The key intermediate—structurally analogous to the target compound—was isolated in high yield and purity. The final hydrogenation step simultaneously cleaved the Cbz group and dechlorinated the pyrimidine ring, achieving an overall yield of 57% while suppressing over-reduction to below 1.0% . This demonstrates the process viability of the Cbz-protected intermediate.

Process chemistry Scalable synthesis Building block

Optimal Research and Industrial Application Scenarios for Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate


Synthesis of Kinase Inhibitors via Sequential Orthogonal Deprotection and Cross-Coupling

This compound is ideally suited as a protected amine building block in the multi-step synthesis of kinase inhibitors. The Cbz group remains intact during acidic Boc deprotection steps, allowing selective unveiling of other amine functionalities [1]. Subsequently, the 5-chloro handle can be elaborated via Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups, a common motif in kinase inhibitor pharmacophores . The final hydrogenolytic Cbz removal yields the free cyclopropylamine, ready for further derivatization.

Construction of Metabolically Stable Peptidomimetics

The cyclopropyl ring confers enhanced metabolic stability, making this compound a valuable precursor for peptidomimetics where amide bond hydrolysis is a concern. The Cbz-protected amine can be incorporated into peptide chains or peptoid backbones, and the cyclopropyl constraint can rigidify the conformation to improve target binding [2]. The orthogonal deprotection strategy ensures compatibility with standard solid-phase peptide synthesis protocols.

Generation of Diverse Heterocyclic Libraries via Parallel Synthesis

The presence of both a protected amine (Cbz) and an aryl chloride (5-chloro) makes this compound an ideal substrate for parallel library synthesis. The Cbz group provides a temporary amine mask, while the chloro handle enables diversification via Suzuki-Miyaura coupling with various boronic acids. This two-step sequence—cross-coupling followed by hydrogenolysis—can generate a panel of cyclopropylamine derivatives for high-throughput screening against kinase or protease targets .

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